molecular formula C56H114N2O B14519100 4-(Ditridecylamino)-N,N-ditridecylbutanamide CAS No. 62746-33-2

4-(Ditridecylamino)-N,N-ditridecylbutanamide

Cat. No.: B14519100
CAS No.: 62746-33-2
M. Wt: 831.5 g/mol
InChI Key: PGYKTQJSZUTKIE-UHFFFAOYSA-N
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Description

4-(Ditridecylamino)-N,N-ditridecylbutanamide is a complex organic compound characterized by its long-chain alkyl groups and amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ditridecylamino)-N,N-ditridecylbutanamide typically involves the reaction of ditridecylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Ditridecylamino)-N,N-ditridecylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The long alkyl chains can participate in substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(Ditridecylamino)-N,N-ditridecylbutanamide has several applications in scientific research:

    Chemistry: It is used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Biology: The compound can be employed in studies involving membrane interactions and lipid bilayer formation.

    Industry: It is used in the formulation of lubricants and anti-wear additives in the automotive and machinery sectors.

Mechanism of Action

The mechanism of action of 4-(Ditridecylamino)-N,N-ditridecylbutanamide involves its interaction with lipid membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ditridecylamine: A precursor in the synthesis of 4-(Ditridecylamino)-N,N-ditridecylbutanamide, used in similar applications.

    N,N-Ditridecylbutanamide: Lacks the amino functionality but shares similar structural properties.

    Long-chain fatty amides: Compounds with similar long alkyl chains but different functional groups.

Uniqueness

This compound is unique due to its combination of long alkyl chains and amide functionality, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

62746-33-2

Molecular Formula

C56H114N2O

Molecular Weight

831.5 g/mol

IUPAC Name

4-[di(tridecyl)amino]-N,N-di(tridecyl)butanamide

InChI

InChI=1S/C56H114N2O/c1-5-9-13-17-21-25-29-33-37-41-45-51-57(52-46-42-38-34-30-26-22-18-14-10-6-2)53-49-50-56(59)58(54-47-43-39-35-31-27-23-19-15-11-7-3)55-48-44-40-36-32-28-24-20-16-12-8-4/h5-55H2,1-4H3

InChI Key

PGYKTQJSZUTKIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCCC)CCCCCCCCCCCCC

Origin of Product

United States

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